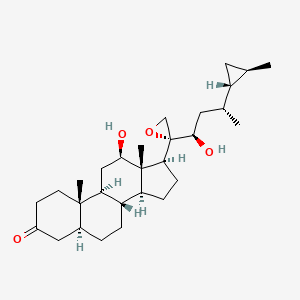

aragusterol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

aragusterol A is a natural product found in Hyrtios erectus and Xestospongia with data available.

Applications De Recherche Scientifique

1. Anti-Tumor Activity

Aragusterol A exhibits remarkable anti-tumor activity across a range of cancer cell lines. Studies have shown that it possesses a broad-spectrum anti-proliferative effect against 14 human cancer cell lines, with IC50 values ranging from 0.01 to 1.6 µM . Notably, it has demonstrated effectiveness against drug-resistant cancer cells, providing a potential avenue for treating resistant tumors .

2. Mechanism of Action

The mechanism of action of this compound involves the arrest of cancer cells in the G1 phase of the cell cycle by inhibiting key regulatory proteins such as pRb and cyclins . This action is crucial for preventing the proliferation of cancer cells and has been observed in various studies involving non-small cell lung cancer (NSCLC) models .

Case Studies

Case Study 1: In Vitro Studies

In vitro studies have confirmed that this compound significantly inhibits the proliferation of KB cells (human oral epidermoid carcinoma cells) and exhibits potent cytotoxicity against several other cancer lines including HeLa (cervical cancer) and P388 (murine leukemia) . The compound's ability to inhibit nucleic acid and protein synthesis in these cells underscores its potential as a therapeutic agent.

Case Study 2: In Vivo Efficacy

In vivo experiments conducted on murine models have shown that this compound significantly enhances life span in tumor-bearing mice when administered intraperitoneally or orally. The treatment exhibited a life span T/C ratio ranging from 135% to 234%, indicating substantial anti-tumor efficacy .

Analyse Des Réactions Chimiques

Oxidation and Rearrangement in the A/B Ring System

Aragusterol A undergoes oxidation-driven rearrangements in the sterol nucleus, particularly in the A/B ring system. These reactions are catalyzed by sponge-specific enzymatic pathways:

-

Δ²⁴(25) bond oxidation : Leads to vicinal diol formation (2α,3β-diol or 2β,3β-diol) in derivatives like wondosterols A–C .

-

19β-Methyl oxidation : The 19β-methyl group is oxidized to a carboxyl group, enabling lactonization with the 2β-hydroxyl group to form γ-carbolactones (e.g., 41–43 ) .

-

Aromatization : Subsequent decarboxylation of the 19-carboxyl group results in ring-A aromatization, as seen in geodisterol (44 ) .

Table 1: Oxidation-Driven Modifications in this compound Derivatives

| Reaction Type | Product | Biological Source | Key Structural Feature |

|---|---|---|---|

| 2α,3β-Diol formation | Wondosterol A (38 ) | Poecillastra wondoensis | Vicinal diol in ring A |

| Lactonization | Pregnane γ-carbolactones | Strongylophora sp. | 19β-COOH lactonized with 2β-OH |

| Aromatization | Geodisterol (44 ) | Geodia sp. | Aromatic ring A |

Epoxidation and Epoxide Ring-Opening

The 5,6-epoxy group in this compound derivatives undergoes regioselective opening under acidic or basic conditions:

-

5α,6α-Epoxide : Opens to form 5α,6α-dihydroxy or 5α-H,6α-hydroxy systems .

-

5β,6β-Epoxide : Epimerizes the 3β-OH to 3α-OH before opening to yield 5β,6α-dihydroxy derivatives .

These reactions are critical for generating bioactive analogues with modified hydroxylation patterns.

a) Acetylation

This compound’s hydroxyl groups are acetylated using acetic anhydride in pyridine, yielding mono- or diacetylated derivatives. For example:

b) Halogenation

Halogenation at C-25/C-26 is performed using reagents like Li₂CuCl₄ or Li₂CuBr₄, enhancing antitumor activity. Aragusterol C, a chlorinated analogue, shows 10-fold greater potency than this compound .

Table 2: Synthetic Modifications of this compound

Side-Chain Cyclopropanation

The side chain undergoes diastereoselective cyclopropanation to form 26,27-cyclosterols. This reaction is achieved via:

-

Diethylzinc-mediated cyclization : Using CH₂I₂ as a methylene donor .

-

Wittig reaction : To introduce double bonds in the side chain .

These modifications are pivotal for antitumor activity, as seen in 26,27-cycloaragusterol derivatives .

Reduction of Ketones

The 7-keto group in this compound is reduced to a hydroxyl group using sodium cyanoborohydride in methanol/acetic acid, yielding 7α-hydroxy derivatives. For example:

Biosynthetic Pathways

This compound is biosynthesized via:

-

Cycloartenol cyclization : A key step in sterol biosynthesis in sponges .

-

Benzilic acid rearrangement : Proposed for anthosterones A/B, involving 2,3-diketo intermediates .

Significance in Drug Development

The reactivity of this compound enables the synthesis of analogues with enhanced pharmacological profiles. For instance, 5-epithis compound (2 ) and 3α,7α-dihydroxy-5-epithis compound (3 ) show comparable or superior antitumor activity to the parent compound . These modifications highlight the role of hydroxylation, epimerization, and side-chain engineering in optimizing bioactivity.

Propriétés

Formule moléculaire |

C29H46O4 |

|---|---|

Poids moléculaire |

458.7 g/mol |

Nom IUPAC |

(5S,8R,9S,10S,12R,13S,14S,17S)-12-hydroxy-17-[(2R)-2-[(1R,3R)-1-hydroxy-3-[(1R,2R)-2-methylcyclopropyl]butyl]oxiran-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O4/c1-16-11-21(16)17(2)12-26(32)29(15-33-29)24-8-7-22-20-6-5-18-13-19(30)9-10-27(18,3)23(20)14-25(31)28(22,24)4/h16-18,20-26,31-32H,5-15H2,1-4H3/t16-,17-,18+,20+,21-,22+,23+,24+,25-,26-,27+,28+,29+/m1/s1 |

Clé InChI |

YCRWRXLGZMMTJD-AHCXHDEUSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]1[C@H](C)C[C@H]([C@]2(CO2)[C@H]3CC[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(=O)C6)C)O)C)O |

SMILES canonique |

CC1CC1C(C)CC(C2(CO2)C3CCC4C3(C(CC5C4CCC6C5(CCC(=O)C6)C)O)C)O |

Synonymes |

aragusterol A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.